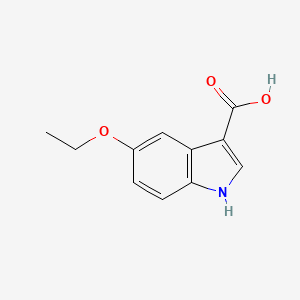

5-Ethoxy-1H-indole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-ethoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-7-3-4-10-8(5-7)9(6-12-10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFSHMJXPBKVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ester Synthesis and Hydrolysis Route

A common approach for synthesizing 5-substituted indole-3-carboxylic acids involves first preparing the corresponding ester, followed by hydrolysis to the acid. This is supported by the synthesis of related 5-hydroxyindole-3-carboxylic acid derivatives, which can be adapted for ethoxy substitution.

Step 1: Enamine Formation

Reaction of ethyl acetoacetate with a primary amine under ultrasonic irradiation and catalytic acetic acid yields an enamine intermediate.Step 2: Cyclization to 5-Substituted Indole Ester

The enamine reacts with quinones (e.g., benzoquinone or naphthoquinone) in the presence of calcium iodide catalyst under reflux conditions to form 5-substituted indole-3-carboxylic esters.Step 3: Ester Hydrolysis

Basic hydrolysis of the ester group yields the corresponding 5-substituted indole-3-carboxylic acid.

This method has been demonstrated for 5-hydroxyindole-3-carboxylic acid and its esters, which are structurally close analogs to 5-ethoxy derivatives, suggesting applicability with suitable modifications to introduce the ethoxy group.

Direct Substitution in Aqueous/Alcoholic Media

According to patent literature on related indazole-3-carboxylic acid derivatives, reactions involving substitution at aromatic nitrogen-containing rings can be carried out in aqueous or mixed aqueous-alcohol solvents (e.g., ethanol) at mild temperatures (20-30 °C) for about 1 hour. Subsequent steps involve organic solvent extraction (e.g., dichloromethane) and reflux heating to complete transformations.

While the patent focuses on indazole derivatives, the solvent system and temperature profile are relevant for indole derivatives bearing ethoxy groups, as ethanol can serve both as solvent and ethoxy donor under suitable catalytic conditions.

Reaction Conditions and Solvent Systems

| Step | Solvent System | Temperature | Time | Notes |

|---|---|---|---|---|

| Enamine formation | Ethanol or aqueous-alcohol | 20-30 °C | ~1 hour | Mild conditions, catalytic acetic acid used |

| Cyclization with quinone | Inert organic solvent (e.g., dichloromethane) | Reflux (~40 °C) | 1-2 hours | Calcium iodide catalyst enhances reaction |

| Ester hydrolysis | Basic aqueous solution | Ambient to reflux | Variable | Converts ester to carboxylic acid |

| Extraction & isolation | Dichloromethane extraction | Room temperature | - | Organic layer separated and purified |

Purification and Isolation Techniques

- Extraction: After reaction completion, the mixture is quenched with water and extracted with dichloromethane to separate organic products.

- Precipitation: The acid product can be isolated as a wet cake solid by precipitation from the organic solvent.

- Recrystallization: Further purification is achieved by recrystallization from suitable solvents to obtain pure this compound.

Research Findings and Analytical Data (Related Compounds)

Although direct data on this compound is limited, analogous compounds such as 5-hydroxyindole-3-carboxylic acids have been extensively characterized, indicating the feasibility of the synthetic approach.

| Compound Example | Yield (%) | Melting Point (°C) | Key Spectroscopic Features |

|---|---|---|---|

| 1-Butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | 85 | 129-130 | IR: 3283 cm⁻¹ (OH), 1647 cm⁻¹ (C=O); ¹H-NMR: OH singlet at ~8.8 ppm |

| 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid | 83 | 189-191 | IR: 3313 cm⁻¹ (OH), 1710 cm⁻¹ (C=O); ¹H-NMR: aromatic protons, methoxy singlet at 3.85 ppm |

These data support the structural integrity and successful synthesis of 5-substituted indole-3-carboxylic acids, suggesting that the ethoxy substitution would be similarly characterized by IR bands for ether C–O stretching and NMR signals for ethoxy protons.

Summary of Preparation Method

- Synthesize the enamine intermediate from ethyl acetoacetate and an appropriate amine under mild catalytic conditions.

- Perform cyclization with a quinone derivative in an inert organic solvent with calcium iodide catalyst under reflux to form the 5-ethoxyindole-3-carboxylic ester.

- Hydrolyze the ester under basic conditions to yield this compound.

- Isolate and purify the acid via extraction, precipitation, and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form quinonoid structures.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions, particularly at the 2 and 3 positions of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

Oxidation: Formation of indole-quinones.

Reduction: Formation of 5-ethoxy-1H-indole-3-methanol.

Substitution: Formation of halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

5-Ethoxy-1H-indole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Potential use in the synthesis of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-1H-indole-3-carboxylic acid is not fully understood. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) at position 5 increase the acidity of the carboxylic acid group, influencing reactivity and binding interactions .

- Positional Isomerism : Derivatives with -COOH at position 2 (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit distinct crystal packing and safety profiles compared to position 3 analogs .

Crystallographic and Stability Data

- 5-Chloro-1H-indole-3-carboxylic acid crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the structure .

- 5-Fluoro-1H-indole-3-carboxylic acid shows a planar indole ring and intermolecular O-H···O hydrogen bonds .

Actividad Biológica

5-Ethoxy-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an indole structure with an ethoxy group, which enhances its lipophilicity and potentially improves its ability to penetrate biological membranes. The molecular formula is with a molecular weight of approximately 219.23 g/mol.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.

- Antioxidant Effects : Demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Potentially protects neuronal cells from damage in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Protects neuronal cells in vitro |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity through competitive inhibition or allosteric modulation.

- Cell Signaling Pathways : It modulates key signaling pathways, including those involved in apoptosis and cell survival.

- Gene Expression Regulation : Alters the expression levels of genes associated with inflammation, oxidative stress responses, and cellular repair processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain Gram-positive bacteria, suggesting strong antibacterial potential.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups. This suggests its potential as a therapeutic agent for stroke recovery.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and solubility. Studies indicate that it has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within two hours post-administration. The compound undergoes hepatic metabolism, primarily via conjugation reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.